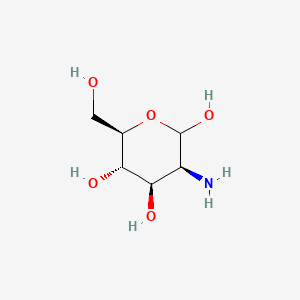

mannosamine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C6H13NO5 |

|---|---|

Molekulargewicht |

179.17 g/mol |

IUPAC-Name |

(3S,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol |

InChI |

InChI=1S/C6H13NO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1,7H2/t2-,3+,4-,5-,6?/m1/s1 |

InChI-Schlüssel |

MSWZFWKMSRAUBD-CBPJZXOFSA-N |

SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)N)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)O)N)O)O)O |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Mannosamine

De Novo Biosynthesis Routes

The primary de novo biosynthesis of mannosamine, particularly its N-acetylated form (N-acetylthis compound, ManNAc), originates from glucose metabolism. ru.nl

The most significant pathway for the de novo synthesis of N-acetylthis compound (ManNAc) in vertebrates involves the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE). wikipedia.orgru.nlrndsystems.comnih.gov This enzyme possesses two distinct catalytic domains:

UDP-GlcNAc 2-epimerase domain: This N-terminal domain catalyzes the rate-limiting step where uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) is converted into N-acetylthis compound (ManNAc) with the simultaneous release of uridine diphosphate (UDP). wikipedia.orgrndsystems.comnih.govmdpi.com UDP-GlcNAc itself is derived from glucose through the hexosamine biosynthesis pathway. wikipedia.orgru.nlnih.govrsc.org

N-acetylthis compound kinase domain: The C-terminal domain of GNE subsequently phosphorylates the newly formed ManNAc, converting it into N-acetylthis compound-6-phosphate (ManNAc-6-P) using ATP as a phosphate (B84403) donor. wikipedia.orgru.nlrndsystems.comnih.govmdpi.comrsc.org

The activity of the UDP-GlcNAc 2-epimerase domain of GNE is subject to feedback inhibition by CMP-sialic acid, the end product of sialic acid biosynthesis, highlighting its role as a master regulator of sialic acid synthesis. wikipedia.orgrndsystems.comnih.govuniprot.org

While the GNE pathway is the primary route for ManNAc synthesis, ManNAc can also be synthesized via other methods, such as by base-catalyzed epimerization of N-acetylglucosamine. wikipedia.org Additionally, ManNAc analogues can be introduced into the sialic acid biosynthesis pathway, leading to their intracellular conversion into corresponding sialic acid analogues. ru.nl

It is also important to note that N-acetylthis compound-6-phosphate (ManNAc-6P) can be epimerized to N-acetylglucosamine-6-phosphate (GlcNAc-6P) by N-acetylthis compound-6-phosphate 2-epimerase (NanE), particularly in pathogenic bacteria. This reaction allows ManNAc-6P to enter glycolysis, demonstrating an interconversion route between these hexosamine phosphates. ebi.ac.uknih.govresearchgate.net

UDP-N-Acetylglucosamine 2-Epimerase/N-Acetylthis compound Kinase (GNE) Pathway

Intermediates and Downstream Metabolism

This compound and its derivatives serve as crucial intermediates for the synthesis of more complex biomolecules, most notably sialic acids.

As detailed in the GNE pathway, N-acetylthis compound (ManNAc) is phosphorylated to N-acetylthis compound-6-phosphate (ManNAc-6-P) by the kinase domain of the GNE enzyme. wikipedia.orgru.nlrndsystems.commdpi.comrsc.org This phosphorylation step is essential as ManNAc-6-P is the direct precursor for the next stage of sialic acid biosynthesis. ru.nlrsc.orghmdb.ca

ManNAc-6-P is an acylaminosugar found in living organisms and participates in several enzymatic reactions. hmdb.ca It can also be formed from N-acetylthis compound through the action of the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase. hmdb.ca

N-acetylthis compound, specifically in its phosphorylated form (ManNAc-6-P), is a committed precursor for the biosynthesis of N-acetylneuraminic acid (Neu5Ac), which is the most common sialic acid. wikipedia.orgru.nl The biosynthesis of sialic acids is a multi-step process occurring in the cytoplasm. wikipedia.orgrsc.org

Data Table 1: Key Metabolic Intermediates and Enzymes in Sialic Acid Biosynthesis from UDP-GlcNAc wikipedia.orgru.nlrndsystems.commdpi.comrsc.orguniprot.orghmdb.cauniprot.org

| Step | Substrate | Enzyme | Product | Location |

| 1 | UDP-GlcNAc | UDP-GlcNAc 2-epimerase (GNE epimerase domain) | ManNAc | Cytosol |

| 2 | ManNAc | N-acetylthis compound kinase (GNE kinase domain) | ManNAc-6-P | Cytosol |

| 3 | ManNAc-6-P | N-acetylneuraminate synthase (NANS) | Neu5Ac-9-P | Cytosol |

| 4 | Neu5Ac-9-P | Neu5Ac-9-P-phosphatase (NANP) | Neu5Ac | Cytosol |

| 5 | Neu5Ac | CMP-sialic acid synthetase (CMAS) | CMP-Neu5Ac | Nucleus |

N-acetylneuraminate synthase (NANS), also known as sialic acid synthase, is a critical enzyme in the sialic acid biosynthesis pathway. uniprot.orgontosight.ai This enzyme catalyzes the condensation reaction between phosphoenolpyruvate (B93156) (PEP) and N-acetylthis compound-6-phosphate (ManNAc-6-P) to produce N-acetylneuraminic acid 9-phosphate (Neu5Ac-9-P) and inorganic phosphate. ru.nlrsc.orghmdb.cauniprot.orgontosight.ai

NANS exhibits high activity towards the Neu5Ac phosphate product and can also use mannose 6-phosphate as a substrate to generate phosphorylated forms of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN). uniprot.orgnih.gov The activity of N-acetylneuraminate synthase is fundamental for the synthesis of sialic acids, which are involved in various biological processes, including cell-to-cell interactions, immune response modulation, and glycoprotein (B1211001) stability. ontosight.ai

Compound Names and PubChem CIDs

Biological and Cellular Functions of Mannosamine and Its Metabolites

Role in Glycosylation Processes

Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins or lipids, is a fundamental post-translational modification that significantly influences the structure, function, and stability of these molecules. Mannosamine and its derivatives play a vital role in this process, particularly as precursors for sialic acids. ontosight.aiontosight.aiontosight.ai

This compound is a key precursor in the biosynthesis of glycoproteins and glycolipids, which are crucial for various cellular functions, including cell signaling, adhesion, and recognition. ontosight.aiontosight.aiontosight.aiontosight.ai The D-isomer of this compound is converted into N-acetylthis compound (ManNAc) by the enzyme this compound kinase. ManNAc then undergoes a series of enzymatic reactions to form N-acetylneuraminic acid (Neu5Ac), the most common sialic acid found in mammals. ontosight.aiontosight.ai This pathway highlights this compound's foundational role in building these complex cellular components. ontosight.aiontosight.aiontosight.ai

Research indicates that mannose, from which this compound is derived, directly contributes a significant portion of the mannose found in N-glycans, showing a preference over exogenous glucose in certain cell types. nih.gov

This compound is involved in the biosynthesis of N-glycans, which are carbohydrate molecules attached to the nitrogen atom of asparagine or arginine side-chains in proteins. ontosight.ai These N-glycans are critical for protein stability, proper folding, and various cellular recognition events. ontosight.ai Abnormalities in N-glycosylation processes, potentially involving this compound metabolism, have been linked to various diseases, including congenital disorders of glycosylation (CDG). ontosight.aipatsnap.com

Interestingly, while this compound is a precursor in glycosylation, D-mannosamine (ManN) has also been shown to inhibit glycosylation in endothelial cells, inducing significant changes in N-glycan and O-glycan profiles. researchgate.netnih.gov This inhibition can activate stress pathways, such as JNK activation and the unfolded protein response (UPR) caused by endoplasmic reticulum (ER) stress, which can paradoxically stimulate endothelial cell proliferation and angiogenesis. researchgate.netnih.gov

Sialic acids, derived from this compound, are typically found as terminal carbohydrates on glycoconjugates and are essential for a wide array of cellular functions. caymanchem.com this compound serves as a precursor for the synthesis of N-acetylneuraminic acid (Neu5Ac), a common sialic acid in human tissues. ontosight.aiontosight.aipatsnap.com This process is critical for cell-to-cell interactions, immune responses, and disease progression, including cancer metastasis. ontosight.aipatsnap.com

The conversion of this compound to N-acetylthis compound (ManNAc) and subsequently to sialic acid is a key pathway. ontosight.aiontosight.aiontosight.ai Studies have shown that N-acetyl-D-mannosamine (ManNAc) is the precursor to all physiological sialic acids. caymanchem.comnih.gov Modulating sialylation patterns through ManNAc supplementation can have significant biological effects. For instance, ManNAc has been shown to increase sialylation in various organs in mice and can reverse hyposialylation, improving glomerular integrity in models of genetic disorders affecting sialic acid production. caymanchem.com

Table 1: Key Metabolic Conversions in Sialic Acid Biosynthesis from this compound

| Step | Reactant | Enzyme | Product |

|---|---|---|---|

| 1 | This compound (ManN) | This compound kinase | N-acetylthis compound (ManNAc) |

| 2 | N-acetylthis compound (ManNAc) | GNE/ManNAc kinase | N-acetylthis compound-6-phosphate |

N-Glycan Formation and Protein Function

Modulation of Cellular Processes

Beyond its direct involvement in glycosylation, this compound and its derivatives can modulate various cellular processes, impacting cell-cell interactions and immune responses. ontosight.aiontosight.ai

Sialic acids, whose biosynthesis is influenced by this compound, are crucial for cell-cell interactions and adhesion. ontosight.aiontosight.aipatsnap.comcaymanchem.com Alterations in sialylation patterns can significantly affect how cells interact with their environment and with each other. patsnap.com For example, sialyl-Lewis-X (sLeX) epitopes, which are sialoglycans, regulate cell adhesion through interactions with selectins. biorxiv.org Low levels of sLeX are associated with leukocyte adhesion deficiency (LAD) disorders. biorxiv.org

Metabolic glycoengineering (MGE), a technique involving the introduction of monosaccharide analogs like this compound derivatives into cellular metabolic pathways, can modify cell surface properties and influence cellular behavior. biorxiv.org Treatment of cells with certain N-acetyl-D-mannosamine analogs has been shown to enhance the expression of sLeX and increase adhesion of leukocytes to E-selectin. biorxiv.org This suggests a role for this compound derivatives in fine-tuning cell adhesion processes. biorxiv.org

Table 2: Impact of ManNAc Analogs on Cell Adhesion

| ManNAc Analog | Cell Type | Effect on Adhesion | Reference |

|---|---|---|---|

| Peracetyl N-cyclobutanoyl-D-mannosamine (Ac4ManNCb) | HL-60 (human acute myeloid leukemia) cells | Four-fold increase in sLeX levels and adhesion to E-selectin-Fc chimera | biorxiv.org |

| N-propanoylthis compound (ManNProp) | HL60-cells | Increased cell adhesion to fibronectin by activating β1-integrin | |

| Various ManNAc analogs | Leukocytes, Jurkat cells, neural cells, mesenchymal stem cells (MSCs), A549 cells | Significant improvement in adhesion ability |

This compound and its derivatives, particularly through their role in sialic acid biosynthesis, play a significant part in modulating immune responses. ontosight.aiontosight.ai Sialic acids can influence the binding of pathogens to host cells, impacting immune recognition and defense mechanisms. ontosight.ai

The macrophage mannose receptor, a C-type lectin receptor, specifically binds to mannose and other carbohydrate molecules, facilitating immune recognition, phagocytosis, and immunomodulation. dovepress.commdpi.com While this receptor primarily recognizes mannose, the broader implications of this compound in glycoconjugate synthesis extend to immune cell function. dovepress.commdpi.com For instance, enhanced sialylation of immune cells, potentially achievable through ManNAc supplementation, could improve immune surveillance and response in conditions like cancer. patsnap.com Conversely, modulating sialylation patterns on viruses could impact their infectivity and immune evasion strategies. patsnap.com

Research also indicates that this compound can affect protein glycosylation in endothelial cells, which in turn influences angiogenesis, a process relevant to immune responses and inflammation. researchgate.netnih.gov Furthermore, supplementation with N-acetyl-D-mannosamine (ManNAc) has been shown to normalize IgG sialylation and prevent obesity-induced hypertension in mice, highlighting its broader immunomodulatory potential through influencing the glycosylation of key immune molecules like immunoglobulins. ahajournals.org

Cellular Communication and Recognition

This compound and its metabolites are crucial for cellular communication and recognition, primarily through their involvement in the biosynthesis of sialic acids and glycoconjugates nih.gov. Sialic acids are negatively charged, terminal monosaccharides that cap carbohydrate chains on glycoproteins and glycolipids, which are essential components of cell surfaces nih.govnih.govnih.govgenome.jp. These cell surface glycans are critical for mediating cell-to-cell interactions, immune responses, and disease processes nih.govnih.govnih.gov.

N-acetylthis compound (ManNAc), a key metabolite of this compound, serves as the physiological precursor for all physiological sialic acids, including N-acetylneuraminic acid (Neu5Ac) nih.govnih.govgenome.jp. The conversion of this compound to ManNAc is catalyzed by the enzyme this compound kinase, with ManNAc subsequently being converted to Neu5Ac through a series of enzymatic reactions . This biosynthetic pathway is vital for maintaining the functions of glycoproteins and glycolipids involved in cell adhesion and signal recognition nih.gov.

Research has demonstrated that synthetic N-acyl-modified D-mannosamines can be taken up by cells and efficiently metabolized into corresponding N-acyl-modified neuraminic acids. These modified sialic acids are then incorporated into cell surface sialoglycoconjugates, which can replace a significant percentage of normal sialic acids and influence interactions between viruses and their sialylated host cell receptors. Furthermore, the ability of this compound derivatives to mimic natural glycan structures makes them valuable tools for studying glycan-protein interactions, which are fundamental to cellular communication and pathogen recognition. For instance, treating cells with levulinoyl this compound can lead to the expression of unnatural carbohydrates with ketone groups on the cell surface, enabling selective cellular targeting and drug delivery.

Protein Secretion and Trafficking

This compound significantly impacts protein secretion and trafficking by interfering with the biosynthesis and incorporation of glycosylphosphatidylinositol (GPI) anchors. GPI anchors are crucial for attaching certain proteins to the cell membrane, and their proper synthesis and attachment are essential for the correct localization and function of these proteins.

Studies have shown that this compound blocks the incorporation of GPI into GPI-anchored proteins, leading to a drastic reduction in their surface expression in polarized Madin-Darby canine kidney (MDCK) cells. Instead of being membrane-bound, these GPI-anchored proteins are converted into unpolarized secretory products. This effect is attributed to this compound's ability to deplete transfer-competent GPI-precursor lipids. The inhibition of the GPI modification pathway by this compound results in the intracellular accumulation of GPI-anchored proteins within compartments of the secretory pathway, such as the endoplasmic reticulum (ER) or Golgi apparatus.

Beyond GPI anchors, this compound can also influence the glycosylation of N-linked oligosaccharides on recombinant proteins in insect cells. Its addition to cell cultures has been shown to increase the amount of terminal N-acetylglucosamine (GlcNAc) structures, suggesting an impact on the enzymatic processing steps within the endoplasmic reticulum and Golgi apparatus that are involved in protein glycosylation and subsequent secretion.

Enzymatic Interactions and Regulation

This compound acts as an inhibitor of specific enzymatic activities, primarily those involved in glycosylation pathways.

Specific Enzyme Inhibition Mechanisms

Glycosylphosphatidylinositol (GPI) Incorporation Inhibition

This compound is a recognized inhibitor of GPI anchor biosynthesis and incorporation into proteins. Its inhibitory action specifically targets the incorporation of components like [3H]ethanolamine, a key part of the GPI anchor, into both mammalian and trypanosomal GPI-anchored proteins and a well-characterized GPI-lipid of Trypanosoma brucei.

The mechanism of inhibition involves this compound interfering with the synthesis of putative glycoinositol phospholipid anchor precursors. It is proposed that this compound inhibits a specific mannosyltransferase, namely the Dol-P-Man:Man α1-6Man α1-4GlcNα1-6PI α1-2-mannosyltransferase, which is part of the GPI biosynthetic pathway. This inhibition leads to the accumulation of an intermediate called Man2GPI, rather than the incorporation of this compound itself into an aberrant GPI species. This suggests that this compound's primary effect is to block the formation of α1,2-mannose linkages, which are crucial for the elongation of the GPI glycan chain. The accumulation of Man2GPI in this compound-treated cells, such as HeLa cells, further supports this mechanism.

Aggrecanase Activity Modulation

This compound has been shown to modulate the activity of aggrecanase, an enzyme involved in the degradation of aggrecan, a major component of articular cartilage wikipedia.org. Specifically, this compound inhibits aggrecanase-mediated changes in the physical properties and biochemical composition of articular cartilage wikipedia.org. This finding suggests a potential role for this compound in mitigating cartilage degradation processes.

Mannosyltransferase Inhibition

This compound is known to inhibit mannosyltransferases, enzymes responsible for adding mannose residues to growing glycan chains. Its action prevents the formation of α1,2 mannose linkages in N-linked glycans. This inhibition is thought to occur because this compound, or a metabolite thereof, is transferred to glycans from a mannose donor (such as GDP-Mannose or Dolichol-phosphate-mannose), and the presence of the amino group at the 2-position of this compound, replacing the usual hydroxyl group, prevents the subsequent addition of sugars at this position. This leads to a "chain termination" effect in the glycan synthesis.

The inhibition specifically affects the incorporation of ethanolamine (B43304) into the T. brucei GPI-precursor lipid PP1, as ethanolamine is typically attached to an α1,2 linked mannose residue within the conserved GPI-core structure. The accumulation of Man2GPI in this compound-treated cells, rather than a this compound-containing GPI species, further supports the hypothesis that this compound acts as an inhibitor of α1,2-specific mannosyltransferases.

Kinase Activity and Phosphorylation

The phosphorylation of this compound and its derivatives is a critical step in several metabolic pathways, particularly in the biosynthesis of sialic acids. The bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE) plays a central role in this process. GNE first catalyzes the conversion of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc) to N-acetylthis compound (ManNAc) and subsequently phosphorylates ManNAc to N-acetylthis compound-6-phosphate (ManNAc-6-P) using ATP as the phosphate (B84403) donor. wikipedia.orgnih.govguidetopharmacology.org This phosphorylation is a rate-limiting step in sialic acid biosynthesis. nih.gov

Another enzyme, N-acetylthis compound kinase (NanK), found in pathogenic bacteria, also catalyzes the phosphorylation of N-acetylthis compound to N-acetylthis compound-6-phosphate within the sialic acid catabolic pathway. nih.govfishersci.campg.demetabolomicsworkbench.org NanK enzymes belong to the ROK superfamily and often possess a conserved zinc-finger (ZnF) motif essential for their structure and function. nih.gov Beyond GNE and NanK, other kinases, such as N-acetylglucosamine kinase (GlcNAc kinase), can also phosphorylate N-acetylthis compound, although N-acetylglucosamine is typically its primary substrate. wikipedia.org The efficiency of ManNAc phosphorylation can be influenced by substrate competition from other structurally related monosaccharides like N-acetylglucosamine. guidetopharmacology.org

The phosphorylation of N-acylmannosamines is crucial for the subsequent steps in sialic acid biosynthesis, which are vital for numerous biological processes, including cell-cell interactions, immune responses, and the proper function of glycoproteins and glycolipids. fishersci.cafishersci.ca Deficiencies or alterations in N-acylthis compound kinase activity can lead to abnormalities in sialic acid biosynthesis, which are implicated in metabolic disorders such as sialuria. fishersci.ca In Escherichia coli, N-acetylthis compound is transported and phosphorylated to N-acetylthis compound-6-phosphate, which is then converted to N-acetylglucosamine-6-phosphate, demonstrating a convergence in the degradation pathways of various amino sugars. metabolomicsworkbench.org

Table 1: Kinetic Properties of N-acetylthis compound Kinase (NanK) Enzymes with N-acetylthis compound (ManNAc) nih.gov

| Enzyme | KM (µM) | Vmax (µM s⁻¹) | kcat (s⁻¹) |

| Hi-NanK | 2.1 ± 0.3 | 0.007 ± 0.001 | 0.021 ± 0.003 |

| Pm-NanK | 2.5 ± 0.4 | 0.009 ± 0.001 | 0.027 ± 0.003 |

| Vc-NanK | 2.3 ± 0.3 | 0.008 ± 0.001 | 0.024 ± 0.003 |

| Fn-NanK | 2.8 ± 0.5 | 0.006 ± 0.001 | 0.018 ± 0.003 |

Broader Biological System Impacts

Neural Glycobiology and Cognitive Function

N-acetyl-D-mannosamine (ManNAc) serves as a critical precursor for sialic acids, which are integral components of glycoconjugates in the nervous system. fishersci.canih.govnih.govwikipedia.orgguidetopharmacology.orgnih.gov These sialylated glycoconjugates play significant roles in various neural functions, including cell signaling, cell adhesion, and synaptic plasticity. fishersci.ca

Research indicates that the administration of N-acetyl-D-mannosamine can positively impact cognitive function, particularly in aged animal models. Chronic administration of ManNAc has been shown to improve age-associated impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory, in senescence-accelerated mice (SAMP8). nih.govnih.govwikipedia.org Furthermore, studies in aged dogs with documented cognitive decline have demonstrated that ManNAc treatment significantly reduced the number of error trials in place-learning tests, with notable improvements observed within the first month of administration. guidetopharmacology.org Beyond cognitive enhancement, ManNAc has also been reported to induce neural proliferation and dendrite outgrowth in in vitro settings. guidetopharmacology.org

The field of metabolic glycoengineering (MGE) leverages ManNAc derivatives to modulate sialic acid expression on cell surfaces, which can have profound effects on neuronal growth and differentiation. nih.gov The distribution of N-glycans, particularly high-mannose type N-glycans, is widespread in the brain and exhibits distinct spatial patterns, suggesting a functional organization related to their roles in neural processes.

Table 2: Effect of N-acetyl-D-mannosamine (ManNAc) on Cognitive Function in Aged Animals nih.govnih.govguidetopharmacology.org

| Animal Model | Cognitive Aspect Measured | ManNAc Effect | Key Finding |

| SAMP8 mice | Long-term potentiation (LTP) | Improved | Chronic administration improved age-dependent attenuation of synaptic transmission and LTP. nih.gov |

| Aged dogs | Place-learning ability | Reduced error trials | Significantly reduced the number of error trials, especially in the first month of administration. guidetopharmacology.org |

| Mice | Hippocampal cell proliferation | Enhanced | ManNAc enhanced hippocampal cell proliferation. nih.gov |

Microbial Ecology and Extracellular Polymeric Substances (EPS)

This compound (ManN), along with galactosamine (GalN), is recognized as an integral component of extracellular polymeric substances (EPS) produced by a wide range of microorganisms, including bacteria and fungi. EPS forms the complex, self-produced matrix that encases microbial cells within biofilms, playing a crucial role in microbial adhesion, protection, and interactions within their environment.

In soil ecosystems, EPS are significant contributors to microbial necromass and, consequently, to soil organic carbon (SOC). Studies have shown that the quantified amounts of galactosamine and this compound within the EPS fraction consistently represent, on average, 100% of their total amounts found in microbial cell cultures, strongly indicating their integral role in biofilm architecture. In contrast, other amino sugars like muramic acid and glucosamine (B1671600) contribute much less to total EPS amino sugar content (18% and 33%, respectively), suggesting they are not necessarily primary constituents of EPS.

Table 3: Average Contribution of Amino Sugars to Microbial Extracellular Polymeric Substances (EPS)

| Amino Sugar | Average Contribution to Total Amino Sugar in EPS (%) |

| Galactosamine (GalN) | ~100 |

| This compound (ManN) | ~100 |

| Muramic acid | 18 |

| Glucosamine | 33 |

Host-Pathogen Interactions

This compound and related mannose structures play a significant role in the intricate interplay between hosts and pathogens, primarily through their recognition by components of the host's immune system. The mannose-binding lectin (MBL), a key pattern recognition molecule of the innate immune system, specifically recognizes and binds to mannose residues found on the surfaces of various pathogens, including bacteria, fungi, and viruses.

This binding event initiates the lectin complement pathway, a crucial cascade in the immune response. Activation of this pathway leads to the opsonophagocytic killing of pathogens and the induction of pro-inflammatory responses, which are essential for controlling infection. Conversely, MBL deficiency can increase an individual's susceptibility to infections due to impaired opsonophagocytic killing and reduced complement activation.

Beyond direct immune recognition, this compound is also a constituent of microbial structures that interact with host cells. It has been detected as a component of sialic acids in fungi, such as Aspergillus fumigatus, and is found in bacterial protective capsular components and teichoic acids. These microbial glycoconjugates can influence pathogen virulence, adhesion to host tissues, and evasion of host immune responses. Understanding the role of sialic acids, whose biosynthesis involves N-acetylthis compound, in host-pathogen interactions is a promising area for the development of novel antimicrobial therapies. fishersci.ca

Metabolic Glycoengineering with Mannosamine Derivatives

Design and Synthesis of Unnatural Mannosamine Analogs

The design of unnatural this compound analogs for MGE involves strategic modifications, primarily at the N-acyl side chain, to introduce desired chemical functionalities while ensuring their recognition and processing by cellular enzymes. nih.govresearchgate.net

N-Acyl Side Chain Modifications

Modifications at the N-acyl position (C-2) of this compound derivatives are a common strategy due to the enzymes in the sialic acid biosynthetic pathway tolerating certain alterations at this site. osti.govnih.govresearchgate.net Early work demonstrated that extending the N-acyl side chain with inert alkyl substituents, such as propionyl (ManNProp) or butanoyl (ManNBut) groups, allowed for their successful incorporation into corresponding sialic acid derivatives and display on cell surface glycoproteins. rsc.orgtandfonline.comnih.govresearchgate.net These aliphatic modifications can influence cell biological behaviors, including adhesion and susceptibility to viral infections. rsc.orgfrontiersin.orgmdpi.com

However, the efficiency of metabolic engineering is sensitive to the N-acyl structure; longer or bulkier N-acyl chains can be poor substrates for the biosynthetic enzymes, while shorter, linear side chains are generally better tolerated. osti.govresearchgate.net For instance, while N-levulinoylthis compound (ManLev) with a ketone side chain was well-tolerated, a this compound analog with a large aryl azide (B81097) side chain showed minimal cell surface azide expression, indicating poor substrate recognition by the de novo sialic acid biosynthetic pathway enzymes. osti.gov

Bioorthogonal Functional Group Integration

A key aspect of unnatural this compound analog design is the integration of bioorthogonal functional groups. These groups are small, chemically inert under physiological conditions, and can react selectively and rapidly with external probes without interfering with natural biological processes. osti.govacs.orgbeilstein-journals.organtibodysociety.orgrsc.org Common bioorthogonal groups include azides, ketones, alkynes, and thiols. osti.govfrontiersin.orgfrontiersin.orgacs.orgoup.com

Azides: N-azidoacetylthis compound (ManNAz) is a frequently used analog. jove.comnih.govwarwick.ac.ukrsc.orgnih.gov Once incorporated into cell surface glycans as azido-modified sialic acids, these azides can be reacted with alkyne- or phosphine-containing probes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligation, respectively, for visualization or further modification. acs.organtibodysociety.orgoup.comwarwick.ac.ukrsc.orgsigmaaldrich.cn

Ketones: N-levulinoylthis compound (ManLev) introduces a ketone functionality that can react with hydrazide or aminooxy probes. osti.govoup.com

Alkynes: N-(4-pentynoyl)this compound (ManNAl) introduces an alkyne group, which also participates in click chemistry reactions, often showing higher metabolic efficiency than azide-tagged this compound in some contexts. acs.orgbeilstein-journals.orgru.nl

These bioorthogonal modifications enable the "tagging" of cell surface glycans, allowing for their visualization, isolation, and manipulation. nih.govacs.orgbeilstein-journals.orgrsc.org

Stereochemical Considerations in Analog Design

While the N-acyl side chain is a primary site for modification, stereochemical considerations at other positions of the this compound scaffold are also crucial for enzyme recognition and metabolic processing. The enzymes of the Roseman-Warren biosynthetic pathway, responsible for converting this compound to sialic acid, exhibit promiscuity but also specificity. nih.govresearchgate.netacs.org Modifications at certain positions on ManNAc, such as the C-3 or C-5 position, can significantly impact its metabolism and subsequent sialylation. researchgate.netrsc.org For example, C-3 modified ManNAc analogs have been shown to reduce cell surface sialylation, and certain C-5 modifications of sialic acid (derived from this compound analogs) can block the action of α-2,8-sialyltransferases, preventing polysialic acid polymerization. researchgate.netrsc.org The precise stereochemistry of the sugar ring and its hydroxyl groups is essential for the enzymes to properly bind and process the unnatural substrate, guiding the rational design of effective analogs. google.com

Cellular Uptake and Metabolic Processing of Analogs

The cellular uptake and subsequent metabolic processing of this compound analogs are critical steps for successful glycoengineering. Unmodified ManNAc and its analogs typically exhibit low membrane permeability, often requiring high millimolar concentrations for cellular uptake. jove.comnih.govresearchgate.net To overcome this limitation, peracetylated derivatives of this compound analogs are frequently used. jove.comrsc.orgresearchgate.netresearchgate.net

Table 1: Impact of Acetylation on this compound Analog Uptake

| This compound Analog Type | Cellular Uptake Mechanism | Concentration Required | Effect on Efficiency |

| Unprotected (Free) | Passive diffusion / Unidentified transporter researchgate.net | Millimolar (mM) jove.comnih.gov | Lower efficiency researchgate.net |

| Peracetylated | Passive diffusion (increased lipophilicity) jove.comrsc.orgresearchgate.net | Micromolar (µM) jove.comresearchgate.net | Up to 900-fold more efficient researchgate.net, improved by an order of magnitude researchgate.net |

Data compiled from references jove.comrsc.orgnih.govresearchgate.netresearchgate.net.

Once inside the cell, cytoplasmic esterases rapidly cleave the protecting acetyl groups, releasing the active monosaccharide. jove.comrsc.orgresearchgate.net These unprotected this compound analogs then enter the sialic acid biosynthetic pathway, competing with endogenous N-acetylthis compound (ManNAc). osti.govjove.comtandfonline.comresearchgate.net

The biosynthesis of sialic acid begins with the conversion of UDP-N-acetylglucosamine (UDP-GlcNAc) to ManNAc, catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylthis compound kinase (GNE). mdpi.combeilstein-journals.org ManNAc is then phosphorylated by GNE to ManNAc-6-phosphate, followed by condensation with phosphoenolpyruvate (B93156) to form sialic acid (N-acetylneuraminic acid, Neu5Ac), catalyzed by N-acetylneuraminic acid synthase. osti.govoup.comcaldic.com The sialic acid is then activated to CMP-sialic acid and transported to the Golgi apparatus, where sialyltransferases attach it to nascent glycoconjugates. jove.comnih.gov The promiscuity of these enzymes, particularly those in the Roseman-Warren biosynthetic pathway, is crucial as it allows them to recognize and process unnatural this compound derivatives, incorporating them into the cellular sialome. nih.govresearchgate.netacs.org However, enzyme specificity means that only certain modifications are tolerated; larger or more complex N-acyl side chains may be poor substrates. osti.govresearchgate.net

Engineering of Cell Surface Glycans

Metabolic glycoengineering with this compound derivatives enables the modification of cell surface glycans by biosynthetically incorporating unnatural sialic acid species. jove.comnih.govfrontiersin.org This process allows for the introduction of novel chemical functionalities onto the cell surface, which can then be utilized for various applications, including imaging, targeted drug delivery, and modulating cellular interactions. frontiersin.orgfrontiersin.orgacs.orgwarwick.ac.uk The resulting modified glycans can influence cell-cell, cell-molecule, and cell-matrix interactions, which are fundamental for cellular development and function. frontiersin.org

For example, the expression of thiol groups on the cell surface, achieved by treating cells with peracetylated N-thiolglycolyl-D-mannosamine (Ac5ManNTGc), has been shown to stimulate cell adhesion to complementary gold or maleimide-derivatized substrates. frontiersin.org Similarly, the incorporation of azido-modified sialic acids allows for the selective tagging of cell surface glycans with spin labels for electron paramagnetic resonance (EPR) investigations. rsc.org

Altered Sialylation Patterns

Unnatural this compound analogs can significantly alter the sialylation patterns on cell surfaces. The incorporation of these analogs leads to the expression of non-natural sialic acid species, which can compete with or reduce the expression of natural sialic acids like Neu5Ac. jove.comnih.gov

Table 2: Effects of N-Acyl Modified Mannosamines on Sialylation and Cell Behavior

| This compound Analog | N-Acyl Side Chain | Observed Effect on Sialylation | Biological Consequences | References |

| ManNProp | Propionyl | Expression of Neu5Prop; decreased Neu5Ac and Neu5Gc nih.gov | Diminished migration and invasion in neuroblastoma cells mdpi.com | nih.govmdpi.com |

| ManNBut | Butanoyl | Expression of Neu5But; decreased Neu5Ac and Neu5Gc nih.gov | Reduced polysialic acid (polySia) on NCAM; reduced adhesion and migration in breast cancer cells rsc.orgmdpi.com | rsc.orgnih.govmdpi.com |

| ManNPent | Pentanoyl | Reduced total and polySia mdpi.com | Diminished migration and invasion in neuroblastoma cells; reduced adhesion and migration in breast cancer cells rsc.orgmdpi.com | rsc.orgmdpi.com |

| Longer/Bulkier N-acyl chains | Varied | Poor substrate for biosynthesis, minimal cell surface expression osti.govresearchgate.net | Limited or no alteration of sialylation osti.govresearchgate.net | osti.govresearchgate.net |

Data compiled from references osti.govrsc.orgnih.govresearchgate.netmdpi.com.

A notable effect is the reduction of polysialic acid (polySia) on the cell surface, with longer aliphatic N-acyl side chains generally leading to a stronger reduction. jove.comnih.gov Polysialic acid, primarily found on the neural cell adhesion molecule (NCAM), plays a crucial role in neuronal growth and differentiation. jove.comresearchgate.net The reduction of polySia due to the incorporation of unnatural sialic acids can interfere with cell adhesion and migration, as seen in breast cancer cells treated with ManNBut and ManNPent. rsc.orgmdpi.com This interference is thought to be due to the altered sialylation pattern affecting protein localization and protein-protein interactions, which in turn can influence cell signaling pathways, such as ERK phosphorylation. mdpi.com

The ability to alter sialylation patterns using this compound derivatives provides a powerful tool for investigating the biological roles of these sugars and offers potential therapeutic avenues for diseases involving aberrant sialylation, such as cancer and viral infections. researchgate.netrsc.organtibodysociety.org

Analytical Methodologies for Mannosamine and Its Metabolites

Chromatographic Techniques

Chromatographic methods are widely used for the separation and quantification of mannosamine and its derivatives, often requiring derivatization to enhance detection or improve separation.

HPLC is a versatile technique employed for the analysis of this compound, often coupled with various detection methods. For compounds like this compound that may have poor UV/VIS absorbance, derivatization is frequently employed to create detectable products. nih.govcoresta.org

One common approach involves the derivatization of sialic acids (which can be metabolically engineered using this compound derivatives like N-phenylacetyl-D-mannosamine, ManNPhAc) with 1,2-diamino-4,5-methylenedioxybenzene (DMB) to form UV-absorbing or fluorescent derivatives. nih.gov These derivatives can then be analyzed by HPLC with UV or fluorescence detection. For instance, DMB-derivatized N-acetylneuraminic acid (Neu5Ac) and N-phenylacetylsialic acid (Neu5PhAc) have been successfully separated and quantified using HPLC-UV, with retention times of approximately 9.90 and 15.50 minutes, respectively. nih.gov

HPLC methods have also been developed for the simultaneous determination of other amino sugars, such as glucosamine (B1671600), galactosamine, muramic acid, and this compound, in complex samples like soil and root hydrolysates. researchgate.net Pre-column derivatization with o-phthaldialdehyde (OPA) has been utilized to form fluorescent derivatives, enabling their detection by reverse-phase HPLC. researchgate.net

Another application of HPLC involves the determination of D-mannose (a related sugar) in human serum, which can be derivatized with 1-phenyl-3-methyl-5-pyrazolone (PMP) under alkaline conditions. nih.gov This method allows for the simultaneous quantification of mannose and glucose with good linearity and reproducibility. nih.gov

| Analyte | Derivatization Reagent | Detection Method | Retention Time (min) | Application | Reference |

|---|---|---|---|---|---|

| Neu5Ac (DMB derivative) | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | UV | ~9.90 | Quantification in metabolically glycoengineered cells | nih.gov |

| Neu5PhAc (DMB derivative) | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | UV | ~15.50 | Quantification in metabolically glycoengineered cells | nih.gov |

| This compound (OPA derivative) | o-phthaldialdehyde (OPA) | Fluorescence | 17.6 | Determination in soil and root hydrolysates | researchgate.net |

| D-Mannose (PMP derivative) | 1-phenyl-3-methyl-5-pyrazolone (PMP) | UV/Fluorescence | 16.8 (for mannose) | Quantification in human serum | nih.govoup.com |

HPAEC-PAD is a highly sensitive and selective technique particularly well-suited for the analysis of carbohydrates, including monosaccharides like this compound, without the need for derivatization. creative-biolabs.comuga.edulcms.cz This method separates carbohydrates as oxyanions at high pH using anion-exchange chromatography, and the separated compounds are then detected directly by pulsed amperometry. creative-biolabs.comresearchgate.net

HPAEC-PAD offers excellent signal-to-noise ratios and sensitivities, reaching subpicomole levels for standard bore systems and femtomole levels for capillary systems. creative-biolabs.com It is widely used for the determination of monosaccharide, sialic acid, and mannose-6-phosphate (B13060355) (M-6-P) content in glycoproteins. creative-biolabs.comuga.eduresearchgate.netnih.gov The technique can effectively separate multiple sugars simultaneously by optimizing chromatographic conditions such as pH and ionic strength of the mobile phase. creative-biolabs.com

For instance, HPAEC-PAD has been used to quantify mannose 6-phosphate in glycoproteins after hydrolysis, demonstrating linearity and sensitivity for as little as 2.5 µg of glycoprotein (B1211001). nih.gov

Gas chromatography (GC) is another technique for carbohydrate analysis, but it typically requires derivatization to make the polar sugar molecules volatile. acs.orgnih.gov Common derivatization strategies for amino sugars like this compound include alkoximation followed by trimethylsilylation (TMS) or acetylation to form aldononitrile acetates. acs.orgnih.govnih.govacs.orgresearchgate.net

For example, sialic acids can be enzymatically dissociated into pyruvate (B1213749) and N-acylmannosamines, which are then analyzed by GC as trimethylsilylated diethyl dithioacetals. nih.gov This method allows for the separation of N-acetyl-, N-glycolyl-, and N,O-diacetylneuraminic acids as their corresponding this compound derivatives. nih.gov

While GC-based methods offer precision and sensitivity, the derivatization procedure can be complex and time-consuming, and careful control of derivatization conditions is crucial for accurate results, especially for isomeric compounds. researchgate.netacs.orgresearchgate.net The use of internal standards, such as heavy stable isotope-labeled analogues, is often employed to correct for matrix-dependent derivatization yields. acs.org

| Derivatization Strategy | Common Derivatives | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Alkoximation + Trimethylsilylation (TMS) | O-methyloxime TMS ethers | Improved volatility, good for GC-MS identification | Requires careful optimization of conditions, potential for multiple isoforms | acs.orgresearchgate.net |

| Aldononitrile Acetates | Aldononitrile acetates | Chemically stable, good separation, good mass spectra | Reported lack of reproducibility for some amino sugars | nih.govresearchgate.net |

| Trimethylsilylated diethyl dithioacetals | N-acylthis compound dithioacetals | Separation of N-acylthis compound derivatives | Enzymatic dissociation step required | nih.gov |

High-Performance Anion Exchange Chromatography-Pulse Amperometric Detection (HPAEC-PAD)

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography, provide highly sensitive and specific methods for the analysis of this compound and its metabolites.

LC-MS/MS is a powerful tool for the direct determination of this compound and related amino sugars due to its high selectivity and sensitivity. coresta.orgnih.gov This technique is particularly valuable for analyzing very polar compounds where conventional reversed-phase HPLC might lack sensitivity. coresta.org

For example, LC-MS/MS methods have been developed for the quantification of this compound and glucosamine in tobacco samples, utilizing hydrophilic interaction liquid chromatography (HILIC) columns for effective separation of these polar amino sugars. coresta.org Electrospray ionization (ESI) is commonly used as the ionization source. coresta.org

LC-MS/MS has also been successfully applied for the quantification of D-mannose in human serum, using a stable isotope-labeled internal standard (e.g., D-mannose-13C6) to ensure accuracy and reproducibility. nih.govnih.govtsu.edu Negative ionization electrospray is often employed for mass detection. nih.govtsu.edu This method has demonstrated excellent intra- and inter-day accuracy and precision, making it suitable for clinical sample analysis. nih.govtsu.edu

| Analyte | Chromatography Type | Ionization Mode | Internal Standard | Application | Reference |

|---|---|---|---|---|---|

| This compound, Glucosamine | HILIC | Electrospray Ionization (ESI) | Not specified in snippet for this compound/glucosamine | Quantification in tobacco | coresta.org |

| D-Mannose | HPLC (SUPELCOGELTM Pb, 6% Crosslinked column) | Negative Ionization Electrospray | D-mannose-13C6 | Quantification in human serum | nih.govnih.govtsu.edu |

Spectroscopic and Immunological Methods

Beyond chromatographic and mass spectrometry techniques, spectroscopic and immunological methods also contribute to the analysis and study of this compound and its derivatives.

Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy, are crucial for verifying the identity and purity of this compound and its synthetic analogs. dovepress.comresearchgate.net For instance, 1H NMR spectroscopy can identify characteristic peaks corresponding to different proton environments within the this compound structure, while FTIR spectroscopy can confirm the presence of specific functional groups and bond formations, such as amide bonds after conjugation reactions. dovepress.com X-ray photoelectron spectroscopy (XPS) can also be used for further characterization. dovepress.com

Immunological methods, such as Enzyme-Linked Immunosorbent Assay (ELISA) and flow cytometry, are employed to assess the biological effects of this compound and its derivatives, particularly in the context of metabolic glycoengineering. nih.gov These methods often utilize antigen-specific antibodies to detect and quantify modified glycans on cell surfaces resulting from the incorporation of unnatural sugar precursors like N-phenylacetyl-D-mannosamine. nih.gov While these methods can provide qualitative or semi-quantitative data, they are valuable for evaluating the efficiency of metabolic engineering and cellular expression of specific carbohydrate antigens. nih.gov

UV-Detection Strategies

While this compound and other amino sugars generally exhibit poor absorbance in the ultraviolet-visible (UV/VIS) spectrum, necessitating derivatization for detection, UV-detection strategies are integral to many analytical workflows. wikipedia.org

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common approach. For instance, in the analysis of sialic acids, which are metabolically linked to N-acetyl-D-mannosamine, derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) is employed. This derivatization yields products that exhibit a strong maximum absorbance at 370 nm, making them readily detectable by HPLC-UV. fishersci.cafishersci.cauni.lu The process typically involves releasing sialic acids from cells under mild acidic conditions, followed by DMB derivatization and subsequent HPLC analysis. fishersci.cauni.lu This method has proven to be a convenient and reliable quantitative tool for analyzing sialic acids, including natural N-acetylneuraminic acid (Neu5Ac) and its unnatural analogs like N-phenylacetylsialic acid (Neu5PhAc). fishersci.cauni.lu

Beyond derivatization, UV detection is also used in other chromatographic techniques. Flash chromatography, for example, utilizes UV detection at wavelengths such as 220 nm and 254 nm for monitoring reactions and purifying this compound derivatives during synthesis. nih.govmetabolomicsworkbench.org Furthermore, UV-Vis spectroscopy, especially when combined with chemometrics, can be applied for non-targeted "spectralprint" analysis, providing a comprehensive overview of sample composition for both qualitative and quantitative assessments. genome.jp

Flow Cytometry and Antibody-Mediated Assays

Flow cytometry and antibody-mediated assays offer sensitive and specific approaches for studying this compound-related biological processes, particularly in cellular contexts.

Flow Cytometry: This technique is widely used to detect and measure the physical and chemical characteristics of cell populations, often employing fluorescent markers. github.com It allows for the rapid analysis of thousands of cells, providing insights into various cellular events. github.com In the context of this compound, flow cytometry has been instrumental in assessing the metabolic engineering of cell surfaces. For example, it has been used to detect the expression of unnatural sialic acids on cancer cell surfaces after incubation with N-phenylacetyl-D-mannosamine (ManNPhAc), often in conjunction with antibody labeling. fishersci.cafishersci.cauni.lu While highly sensitive, flow cytometry is generally considered semi-quantitative rather than precisely quantitative. fishersci.cauni.lu Beyond glycosylation, flow cytometry is also applied in cell viability studies, such as differentiating apoptosis from necrosis using Annexin V-FITC and propidium (B1200493) iodide staining. sigmaaldrich.com Multi-mannose-based fluorescent agents have also been developed and validated using flow cytometry to specifically track CD206+ macrophages. nih.gov

Antibody-Mediated Assays: These assays leverage the specificity of antibodies to detect and quantify target molecules or to mediate cellular responses. Antigen-specific antibodies, in conjunction with bioassays like ELISA and flow cytometry, have been used to demonstrate that ManNPhAc can metabolically engineer cancer cells to express sialo-TACA analogs. fishersci.ca The immune system's complement cascade can be initiated by specific polysaccharides recognized by mannose-binding lectins (MBL), collectin-11 (CL-11), or ficolins, highlighting the role of mannose in innate immunity. nih.gov Furthermore, synthetically mannosylated antigens have been shown to induce antigen-specific humoral tolerance and reduce anti-drug antibody (ADA) responses. This effect is attributed to increased antigen uptake and presentation by antigen-presenting cells (APCs), such as dendritic cells and macrophages, a process mediated by mannose-binding C-type lectins. nih.gov

Quantitative Analysis of Glycosylation Profiles

Quantitative analysis of glycosylation profiles is critical for understanding the biological functions of glycans and for quality control in biopharmaceutical development. This compound, particularly N-acetyl-D-mannosamine (ManNAc), plays a key role as a precursor in the biosynthesis of sialic acids, allowing for metabolic engineering of cell surface glycosylation. nih.govfishersci.cafishersci.cauni.lu

Methods for quantitative glycan analysis include:

Monosaccharide Composition Analysis: This approach quantifies individual monosaccharide components, such as fucose, galactosamine, glucosamine, galactose, glucose, and mannose, to identify and measure changes in glycosylation. Techniques like HPLC, LC-MS, and GC-MS are employed for their high sensitivity, capable of detecting mannose in the picomolar to nanomolar range in complex biological samples and glycoproteins.

N-glycan Profiling: This involves the enzymatic release of N-glycans from glycoproteins (e.g., using N-glycosidase F), followed by fluorescent labeling and analysis via high-resolution Hydrophilic Interaction Liquid Chromatography-Ultra Performance Liquid Chromatography-Fluorescence (HILIC-UPLC-FLR). HILIC-UPLC offers superior resolution, enabling the detection of subtle changes in N-glycosylation profiles and providing quantitative results due to the stoichiometric labeling of each N-glycan with a single fluorescent dye molecule.

Mass Spectrometry (MS): LC-MS, especially with advanced technologies like Orbitrap, provides detailed structural analysis and highly sensitive detection of even low-abundance glycoproteins. This platform allows for precise identification and characterization of mannose-containing glycans. Permethylation combined with MSn (multiple stages of mass spectrometry) can further elucidate glycan linkages and branching information.

Detailed Research Findings:

Recent research has highlighted the utility of N-acetyl-D-mannosamine (ManNAc) in modulating glycosylation profiles. A study demonstrated that ManNAc can selectively and effectively reduce high mannose (Man5) glycosylation of monoclonal antibodies (mAbs) without negatively impacting other critical quality attributes or cellular growth and metabolism.

Table: Impact of N-Acetyl-D-Mannosamine (ManNAc) Concentration on High Mannose (Man5) Glycosylation Reduction in Monoclonal Antibodies

| ManNAc Concentration (mM) | Initial Man5 (%) | Reduced Man5 (%) | Percentage Reduction in Man5 (%) |

| 5 | 8.9 | - | - |

| 10 | 8.9 | - | - |

| 15 | 8.9 | - | - |

| 20 | 8.9 | ~4.8 | ~46 |

| 40 | 8.9 | - | - |

| 60 | 8.9 | - | - |

| 80 | 8.9 | - | - |

| 100 | 8.9 | 2.9 | ~67.4 |

Note: Data for intermediate concentrations (5, 10, 15, 40, 60, 80 mM) were not explicitly provided as reduced Man5 percentages, but the study indicated a concentration-dependent decrease. The 20 mM concentration showed an average reduction of 46% across multiple clones, implying an approximate reduced Man5 of 4.8% from an initial 8.9%. The lowest recorded Man5 was 2.9% at 100 mM. This table is illustrative and can be used to generate an interactive data table.

The study further revealed that the timing of ManNAc addition is crucial; additions prior to Day 4 of cell culture were effective, whereas addition on Day 11 had no effect on Man5 levels. The strategy of introducing 20 mM ManNAc on Day 0 resulted in an average Man5 reduction of 46% across 12 different clones. High mannose content (Man5-Man9) in immunoglobulin G (IgG) has been shown to influence binding affinity to FcγRIIIa and antibody-dependent cell-mediated cytotoxicity (ADCC) activity.

Research Applications and Theoretical Frameworks

Elucidating Glycan Function in Cellular Regulation

Glycans play critical roles in numerous cellular processes, including cell signaling, cell-cell adhesion, molecular trafficking, receptor activation, and immune responses units.itresearchgate.netfrontiersin.org. Mannosamine is utilized in studies aimed at elucidating these functions.

N-linked glycans, which are carbohydrate molecules attached to the nitrogen atom of asparagine or arginine side-chains in proteins, are crucial for protein stability, cell-cell recognition, and immune responses ontosight.ai. Abnormalities in N-glycosylation processes, potentially involving this compound, have been linked to various diseases, including cancer, infectious diseases, and congenital disorders ontosight.ai.

Research indicates that different types of N-linked glycans can have distinct impacts on cellular functions. For example, high-mannose N-linked glycans can be detrimental to T cells, impairing thymocyte maturation and contributing to autoimmune diseases, while complex N-linked glycans regulate various aspects of T cell function and differentiation ohsu.edu.

Development of Glycoconjugate-Based Probes

This compound and its derivatives are instrumental in the development of glycoconjugate-based probes for studying glycosylation in live cells and for diagnostic purposes. Metabolic glycoengineering, which involves incorporating exogenously supplied monosaccharides into cellular pathways, is a key strategy fu-berlin.denih.gov.

N-azidoacetylthis compound (ManNAz), an azide-functionalized sugar, can be metabolized through sialic acid biosynthetic pathways to produce azide-containing sialic acid, which can then be labeled with "click chemistry" tags for imaging sialylated glycoconjugates nih.govrsc.org. However, traditional azido (B1232118) analogues like peracetylated ManNAz can exhibit cytotoxicity and compromised incorporation at higher concentrations nih.govacs.org.

Newer approaches, such as N-fluoroacetyl this compound (ManN(F-Ac))-mediated metabolic labeling coupled with fluorine-selenol displacement reaction (FSeDR) probes, have shown promise for efficient and sensitive labeling of sialylated glycoconjugates in mammalian cell lines, including cancer cells, with a better safety profile nih.govacs.org. These probes allow for the visualization of intracellular tagged glycoconjugates at early stages of their biosynthesis rsc.org.

Mannose itself can be covalently linked to proteins like bovine serum albumin (BSA) to create probes for detecting mannose-terminal glycoconjugate receptors, which are involved in phagocytosis and tumor cell recognition and can serve as early markers for monocyte differentiation into macrophages nih.gov.

Glycosylation Enhancement Strategies in Recombinant Protein Production

Glycosylation is a critical quality attribute for recombinant proteins, especially therapeutic glycoproteins like monoclonal antibodies (mAbs), as it significantly influences their efficacy, safety, and pharmacokinetics fu-berlin.denih.govnih.gov. This compound and its derivatives are explored for optimizing glycosylation patterns in various cell expression systems.

Chinese Hamster Ovary (CHO) cells are the most prevalent mammalian cell expression system for therapeutic protein production due to their capacity for high-density culture, serum-free conditions, and human-compatible glycosylation profiles nih.govbiorxiv.org. However, CHO cells often lack an α-2,6-sialyltransferase ortholog, leading to lower sialylation levels biorxiv.org.

Metabolic glycoengineering strategies involve adding specific monosaccharides or their analogues to culture media to drive desired glycosylation forms fu-berlin.debiorxiv.org. N-acetyl-D-mannosamine (ManNAc) has been investigated as an additive to modulate glycosylation in CHO cells.

Table 1: Impact of N-acetyl-D-mannosamine (ManNAc) on Glycosylation in CHO Cells

| Additive | Concentration Range (mM) | Effect on Glycosylation | Notes | Source |

| ManNAc | 5-100 | Concentration-dependent decrease in high mannose (Man5) N-linked glycosylation, with reductions up to 2.9% from an initial 8.9% nih.gov. | Did not significantly affect cellular growth, metabolism, or other product quality attributes (PQAs). Optimal addition recommended before Day 4 nih.gov. | nih.govresearchgate.net |

| 1,3,4-O-Bu₃ManNAc | Not specified, but shown to be effective | Increased likelihood of glycan sialylation, shifting proportion of glycopeptides with 2, 3, and 4 sialic residues biorxiv.org. | Did not increase overall glycosylation sites but increased sialylation on existing sites, including human erythropoietin biorxiv.org. | nih.govbiorxiv.org |

Studies have shown that ManNAc can selectively reduce high mannose (Man5) glycosylation of monoclonal antibodies without compromising other quality attributes nih.govresearchgate.net. For instance, adding 20-40 mM ManNAc prior to Day 4 of culture in CHO-K1 cells effectively reduced Man5 levels nih.gov. This suggests a novel strategy for modulating this critical quality attribute in mAb production nih.gov.

Insect cell-baculovirus systems are also used for recombinant protein production, but traditionally, they have been limited by a lack of complex glycosylation, often producing high-mannose or paucimannosidic oligosaccharide structures dss.go.thnih.gov. Efforts to "humanize" their glycosylation pathways involve genetic engineering and metabolic supplementation jenabioscience.comgoogle.com.

This compound has been shown to increase the addition of outer arm N-acetylglucosamine (GlcNAc) onto N-linked oligosaccharides of recombinant proteins in insect cells dss.go.thnih.gov.

Table 2: Effect of this compound on Glycosylation in Insect Cells

| Cell Line | Recombinant Protein | This compound Addition | Observed Glycosylation Change | Source |

| Spodoptera frugiperda (Sf-21) cells | Human secreted alkaline phosphatase | Added to culture | Extended glycosylation to include terminal N-acetylglucosamine structures, not seen in control cultures dss.go.th. | dss.go.thnih.gov |

| Trichoplusia ni (BTI-Tn5B1-4) cells | Human secreted alkaline phosphatase | Added to culture | Increased amount of terminal N-acetylglucosamine structures dss.go.th. | dss.go.thnih.gov |

The mechanism by which this compound enhances terminal GlcNAc-containing oligosaccharides in insect cells is not fully understood, but it may act as a precursor or an inhibitor of enzymatic activity dss.go.th. This compound can be converted into precursors for sialic acid, such as CMP-N-acetylneuraminic acid, or N-acetylthis compound can be epimerized to N-acetylglucosamine dss.go.th. Transgenic insect cell lines engineered with bacterial enzymes like GlcNAc-6-P 2'-epimerase (GNPE) can convert N-acetyl-D-glucosamine-6-phosphate (GlcNAc-6-P) to N-acetyl-D-mannosamine-6-phosphate (ManNAc-6-P), facilitating the production of sialic acid precursors and humanized glycoproteins jenabioscience.comgoogle.com.

Optimization in Mammalian Cell Systems (e.g., CHO Cells)

Preclinical Studies and Disease Modeling

This compound and its derivatives are utilized in preclinical studies and disease modeling, particularly for conditions involving hyposialylation or glycosylation defects.

GNE Myopathy (HIBM) : N-acetyl-D-mannosamine (ManNAc) is under investigation for GNE myopathy, where it aims to compensate for the impaired sialic acid biosynthesis researchgate.netfortressbiotech.com. Preclinical studies in mouse models of HIBM have demonstrated that ManNAc administration can increase circulating levels of sialic acid and treat the disease fortressbiotech.com.

Kidney Diseases : ManNAc has shown therapeutic potential in various kidney diseases associated with hyposialylation, including models of proteinuria and diabetic nephropathy nih.govnih.gov. Studies in mice and rats have demonstrated that oral ManNAc supplementation can partially reverse glomerular pathology, reduce proteinuria, and restore protein sialylation nih.gov. A Phase I clinical trial of ManNAc in subjects with primary glomerular diseases has been completed, with a Phase II study for focal segmental glomerulosclerosis approved nih.gov.

Diabetes : Oral supplementation of N-acetyl-D-mannosamine in mice on a high-fat diet (modeling type II diabetes) resulted in restored IgG sialylation and preserved insulin (B600854) sensitivity taylorandfrancis.com.

Alzheimer's Disease : Research is exploring the role of hyper-glycosylation in Alzheimer's disease (AD) and the potential for modulating glycan biosynthesis. While not directly using this compound, this area of research underscores the broader interest in sugar metabolism and glycosylation in disease modeling biorxiv.org.

These preclinical studies highlight this compound's potential as a therapeutic agent for disorders characterized by deficient sialylation or other glycosylation anomalies.

Investigating Sialylation-Related Conditions in Model Systems

N-acetyl-D-mannosamine (ManNAc), a key precursor in sialic acid biosynthesis, is vital for maintaining the functions of glycoproteins and glycolipids patsnap.com. Sialic acids are terminal monosaccharides crucial for cellular communication, immune response, and protection against pathogens patsnap.comnih.gov. Research applications in model systems include:

Congenital Disorders of Glycosylation (CDG): ManNAc is being investigated for treating CDGs, particularly those involving impaired sialic acid synthesis. For instance, in GNE myopathy, a genetic muscle disorder caused by mutations in the GNE gene (crucial for sialic acid synthesis), ManNAc supplementation has shown promise in preclinical studies to restore normal sialic acid levels and improve muscle function patsnap.com.

Sialuria: ManNAc is explored for its potential in sialuria, a condition characterized by overproduction of sialic acid. Providing an external source of ManNAc is hypothesized to induce feedback inhibition, reducing excessive sialic acid production and alleviating symptoms patsnap.com.

Glomerular Diseases: Pathologic glomerular hyposialylation, associated with podocyte effacement, has been implicated in human and mouse glomerulopathies. Oral ManNAc treatment has demonstrated therapeutic effects in models of glomerular disease, reducing proteinuria linked to sialylation deficiency in puromycin (B1679871) aminonucleoside (PAN)-induced nephrosis in rats, and in angiopoietin-like 4 overexpressing rats, a model for minimal change disease nih.gov.

Obesity-Induced Hypertension: Studies in mice have shown that administration of N-acetyl-D-mannosamine (ManNAc) can increase IgG sialylation and prevent obesity-induced hypertension. This suggests that hyposialylation of the Fc glycan on immunoglobulin G (IgG) is a contributing factor in this condition ahajournals.org.

Glycosylation in Neurological Disease Models

Glycosylation changes are linked to various neurological disorders, including Alzheimer's disease, Parkinson's disease, autism spectrum disorder, and schizophrenia nih.gov.

Congenital Disorders of Glycosylation (CDGs): Many CDGs, particularly Type I, are characterized by neurological defects such as mental retardation, seizures, and hypotonia nih.gov. For example, PMM2-CDG, the most common N-linked glycosylation disorder, results from mutations in phosphomannomutase 2 (PMM2), affecting the synthesis of GDP-mannose and Dol-P-Man, which are primary mannosylation donors nih.gov. This leads to hypoglycosylation of various glycoproteins, impacting brain development and function nih.gov. Mouse and zebrafish models have been developed to mimic these neurological and developmental features nih.gov.

Alzheimer's Disease (AD): Alterations in glycosylation patterns, including protein sialylation, have been observed in AD. A decrease in sialyltransferase (ST) has been identified in both serum and postmortem brain samples of AD patients . Recent research indicates increased glycan biosynthesis in AD mouse models (e.g., 5xFAD mice), with elevated levels of bisecting glycans and high mannose glycans in brain regions like the cortex and hippocampus biorxiv.org. This hyper-glycosylation is associated with an upregulation of key glycan biosynthesis genes in the endoplasmic reticulum and Golgi apparatus biorxiv.org.

Glycosylation in Muscle Physiology Models

Glycosylation is crucial for muscle development and function, and its dysregulation is implicated in various muscle disorders.

Congenital Muscular Dystrophies (CMDs): O-mannosylation, the covalent attachment of mannose structures to proteins, is vital for muscle and brain development nih.gov. Defects in the O-mannose glycosylation pathway can cause forms of congenital muscular dystrophy, known as α-dystroglycanopathies nih.govnih.govresearchgate.net. These disorders involve mutations in enzymes like protein O-mannosyltransferase 1 (POMT1), protein O-mannosyltransferase 2 (POMT2), and UDP-GlcNAc:O-Linked Mannose β1,2-N-Acetylglucosaminyltransferase (POMGnT1), which are crucial for extending O-mannose structures nih.gov. Mouse models lacking POMGnT1 exhibit phenotypes consistent with human muscle-eye-brain disease, a severe form of CMD nih.gov.

GNE Myopathy: As mentioned in 6.5.1, GNE myopathy is a muscle disorder caused by impaired sialic acid synthesis, where ManNAc supplementation is a promising therapeutic approach patsnap.comnih.gov.

PGM1 Deficiency: Phosphoglucomutase 1 (PGM1) deficiency, a congenital disorder of glycosylation, affects energy metabolism and protein glycosylation. An in vitro skeletal muscle model using Pgm1 knockout myoblasts showed impaired maturation and reduced mitochondrial ATP production capacity, which was not restored by D-galactose supplementation, highlighting the complex metabolic interplay in muscle physiology mdpi.com.

Glycosylation in Cancer Cell Models

Aberrant glycosylation is a hallmark of cancer progression, influencing cell adhesion, invasion, and multidrug resistance oncotarget.comfrontiersin.org.

E-cadherin Dysregulation: In gastric cancer cell models, dysregulation of the tumor suppressor protein E-cadherin involves altered O-mannosylation and N-glycosylation profiles. Human gastric carcinomas with non-functional E-cadherin exhibit reduced O-mannosyl glycans and increased branched complex N-glycans nih.govnih.gov. Overexpression of MGAT5-mediated branched N-glycans in gastric cancer cells and transgenic mice models led to a decrease in O-mannosyl glycans on E-cadherin, impairing its tumor suppressive functions nih.govnih.gov. Conversely, overexpression of protein O-mannosyltransferase 2 (POMT2) reduced branched N-glycans, protecting E-cadherin's biological functions nih.govnih.gov.

Invasive Potential: Highly invasive cancer cells (e.g., A431 and SW-48) show altered glycosylation with increased levels of a terminal N-acetylgalactosamine (GalNAc) glycotope, recognized by Helix Pomatia agglutinin (HPA) oncotarget.com. This altered glycosylation of metastasis-associated glycoproteins like MMP-14, EGFR, and integrins (αV, β1, β4) is linked to their high invasive potential oncotarget.com.

Multidrug Resistance (MDR): Changes in glycosylation profiles are associated with the acquisition of MDR phenotype in cancer cells. For example, in a MDR Chinese hamster cell line, complex hybrid glycan glycoproteins were found to contain galactose (Gal) and N-acetylglucosamine (GlcNAc) frontiersin.org. In human uterine sarcoma cells (MES-SA/D x 5), ABCB1 (a protein involved in MDR) showed high mannose and branched hybrid oligosaccharides capped with terminal sialic acid units frontiersin.org.

Glycosylation in Infectious Disease Pathogenesis Models

Glycans on host cells and pathogens play critical roles in infection and immune evasion.

Viral Infections: Mannose and sialic acid moieties on viral spike proteins (e.g., SARS-CoV-2, influenza, HIV, dengue, Ebola) target lectin receptors, facilitating viral entry and immune evasion cambridge.org.

Influenza: During influenza infection, particularly severe H1N1 cases, high mannose glycans, not typically found on cell surfaces, are increased due to IRE1 activation. This epitope is recognized by the innate immune lectin MBL2, leading to complement activation and contributing to disease severity acs.org.

Flaviviruses: Flaviviruses (e.g., West Nile virus, dengue virus) utilize N-linked glycosylation on their envelope proteins. The glycan structures, which can be high-mannose or complex depending on the host cell (arthropod vs. vertebrate), impact viral fitness, infectivity, replication, and virulence asm.org.

Bacterial Adhesion: Mannose has been shown to be effective in treating bacterial urinary tract infections by blocking the adhesion of enteric bacteria to uroepithelial cells researchgate.net.

Mechanistic Studies of this compound-Induced Effects

This compound (2-amino-2-deoxy-D-mannose) and its derivatives exert their effects through various mechanisms, primarily by interfering with glycosylation pathways.

Sialic Acid Biosynthesis Precursor: N-acetyl-D-mannosamine (ManNAc) is a direct precursor to N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. When administered, ManNAc is phosphorylated to ManNAc-6-phosphate, then converted to Neu5Ac-9-phosphate, and finally to Neu5Ac. This increased availability of Neu5Ac facilitates the biosynthesis of sialic acids on glycoproteins and glycolipids patsnap.com.

Inhibition of Glycosylphosphatidylinositol (GPI) Incorporation: this compound has been shown to block the incorporation of glycosylphosphatidylinositol (GPI) into GPI-anchored proteins nih.gov. It drastically reduced the surface expression of recombinant GPI-anchored proteins in polarized MDCK cells, converting them to unpolarized secretory products and blocking the expression of endogenous GPI-anchored proteins nih.gov. This inhibition primarily involves blocking an alpha 1,2-mannosyltransferase, preventing the formation of Man alpha-1,2Man linkages, which are crucial for the synthesis of GPI anchor precursors nih.gov. Specifically, this compound blocks the incorporation of [3H]mannose into Man3GPI species, leading to the accumulation of Man2GPI nih.gov.

Modulation of Glycan Engineering: Synthetic ManNAc analogues can be processed by living systems to express unnatural sialic acids on glycoconjugates, enabling metabolic glycan engineering. This approach allows for the study of broad biological functions of these sugars and offers therapeutic potential by altering cell surface glycans, for instance, enhancing sialyl-Lewis-X (sLeX) expression and leukocyte adhesion biorxiv.orgru.nl.

Oxidation Kinetics: The kinetics of oxidation of D-mannosamine to aldonic acids by sodium N-chloro-p-toluenesulphonamide (chloramine-T) in alkaline medium has been studied. The mechanism involves the stepwise formation of a sugar alkoxy anion, followed by a rate-limiting complexation with the oxidant, leading to the formation of the respective pentose (B10789219) through decarboxylation and deamination .

Q & A

Q. How does mannosamine inhibit the expression of GPI-anchored proteins in mammalian cells?

this compound disrupts GPI-anchored protein expression by blocking the incorporation of glycosylphosphatidylinositol (GPI) anchors into proteins. In MDCK cells, this compound treatment converts GPI-anchored gD-1-DAF into a non-polarized, hydrophilic secretory protein. This is demonstrated using Triton X-114 phase separation, where GPI-anchored proteins partition into the detergent phase, while hydrophilic forms remain aqueous. PI-PLC sensitivity assays confirm GPI anchor removal, and surface biotinylation reveals reduced apical localization of residual GPI-anchored proteins . This compound specifically inhibits GPI biosynthesis without affecting N-glycosylation or protein synthesis .

Q. What experimental models are suitable for studying this compound's effects on GPI biosynthesis?

Key models include:

- MDCK cells : For tracking GPI-anchored protein polarization (e.g., gD-1-DAF) via immunofluorescence and biotinylation assays .

- Plasmodium falciparum : To study stage-specific GPI inhibition in malaria parasites. This compound blocks mannose addition to GlcN-PI intermediates, critical for merozoite development .

- Trypanosoma brucei : For metabolic labeling of GPI precursors (e.g., ethanolamine incorporation assays) to identify blocked biosynthesis steps .

Advanced Research Questions

Q. How does this compound's inhibitory mechanism differ between Plasmodium and other eukaryotes?

In Plasmodium, this compound inhibits the addition of mannose to an inositol-acylated GlcN-PI intermediate, a unique step absent in mammalian or trypanosome GPI pathways. By contrast, in Trypanosoma brucei, it disrupts later stages, such as ethanolamine-phosphate addition to Man-GlcN-PI intermediates. This divergence highlights evolutionary differences in GPI biosynthesis and supports species-specific drug targeting .

Q. Can this compound derivatives enhance metabolic glycoengineering (MGE) applications?

Norbornene-modified this compound derivatives enable bioorthogonal labeling of glycans. These derivatives are metabolically incorporated into glycoconjugates, allowing click chemistry-based tracking (e.g., Diels-Alder reactions). Kinetic studies show low incorporation rates but high reactivity, making them viable for probing sialic acid biosynthesis or glycan dynamics in live cells .

Q. What role does this compound play in microbial extracellular polymeric substances (EPS)?

this compound is a structural component of bacterial and fungal EPS, particularly in biofilms. In Bacillus species, it forms linkage units between peptidoglycan and teichoic acids. Analytical methods like HPLC quantify this compound in EPS extracts, revealing its contribution to biofilm integrity and soil organic carbon dynamics. For example, in quartz-induced EPS production, this compound accounts for 100% of specific amino sugars in biofilm fractions .

Methodological Considerations

Q. How can HPLC be optimized for this compound quantification in complex biological samples?

- Column : Reverse-phase C18 with precolumn OPA derivatization.

- Eluent : 1.5% THF in sodium acetate buffer (pH 5.3) to resolve muramic acid and this compound peaks.

- Detection : Fluorescence (ex: 330 nm, em: 450 nm) with intraday CV <2%.

- Calibration : Linear ranges of 5–210 μmol/L for this compound and 0.5–21 μmol/L for muramic acid. Soil and plant hydrolysates require matrix-specific validation due to low biomass interference .

Q. What isotopic labeling strategies are available for tracing this compound metabolism?

Radiolabeled this compound derivatives (e.g., D-[1-14C] or D-[6-3H]) enable tracking GPI precursor synthesis. In Trypanosoma, [3H]ethanolamine incorporation assays quantify blocked GPI intermediates. For metabolic flux analysis, LC-MS with stable isotopes (e.g., 15N-labeled N-acetylthis compound) provides high-resolution data .

Key Contradictions & Resolutions